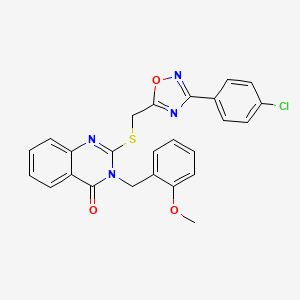

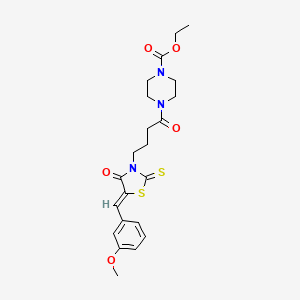

![molecular formula C9H17ClN2O3S B2512534 3-Chloro-1-[4-(ethylsulfonyl)piperazino]-1-propanone CAS No. 882747-92-4](/img/structure/B2512534.png)

3-Chloro-1-[4-(ethylsulfonyl)piperazino]-1-propanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-1-[4-(ethylsulfonyl)piperazino]-1-propanone, also known as CN2097, is a chemical compound with the molecular formula C9H17ClN2O3S and a molecular weight of 268.76 . It has gained significant attention in the scientific community due to its potential applications in various fields of research and industry.

Synthesis Analysis

The synthesis of piperazine derivatives, such as 3-Chloro-1-[4-(ethylsulfonyl)piperazino]-1-propanone, has been a subject of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of 3-Chloro-1-[4-(ethylsulfonyl)piperazino]-1-propanone is defined by its molecular formula, C9H17ClN2O3S . The average mass is 268.761 Da and the monoisotopic mass is 268.064850 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Chloro-1-[4-(ethylsulfonyl)piperazino]-1-propanone include its molecular formula, C9H17ClN2O3S, and molecular weight, 268.76 . Further details about its melting point, boiling point, density, and other physical properties were not found in the search results.Scientific Research Applications

Antimalarial Applications

One of the notable applications of compounds related to 3-Chloro-1-[4-(ethylsulfonyl)piperazino]-1-propanone is in the field of antimalarial drugs. A study on the synthesis of 3-[4-(7-choloquinolin-4-yl) piperazin-1-yl] propanoic acid, an active metabolite of piperaquine, highlights its potential in this area. The synthesis method for this compound was straightforward and yielded a high output, suggesting its practical applicability in antimalarial drug production (Mi Sui-qing, 2010).

Antimuscarinic Activity

Compounds structurally similar to 3-Chloro-1-[4-(ethylsulfonyl)piperazino]-1-propanone have been studied for their antimuscarinic activity. A class of substituted 1-phenyl-3-piperazinyl-2-propanones was reported to have potential utility in treating urinary incontinence associated with bladder muscle instability. These compounds showed selectivity for M1, M2, and M3 muscarinic receptors and were tested for their in vivo effects on urinary bladder contraction, mydriasis, and salivation in guinea pigs (C. Kaiser et al., 1993).

Synthesis of Antidepressant Drugs

3-Chloro-1-phenyl-1-propanol, which is structurally related to the compound , is used as a chiral intermediate in the synthesis of antidepressant drugs. A study focused on the enzymatic synthesis of this compound using Saccharomyces cerevisiae reductase with high enantioselectivity, demonstrating its significance in pharmaceutical synthesis (Y. Choi et al., 2010).

Anticancer Applications

A study on 4-Methyl-piperazine-1-carbodithioic acid 3-cyano-3,3-diphenyl-propyl ester hydrochloride (TM-208), which is structurally similar, highlighted its promising anticancer activity and low toxicity. The metabolism of TM-208 was investigated in rats, providing valuable insights into its potential as an anticancer drug (Xiaomei Jiang et al., 2007).

Organic Amine Desulfurization Agents

Compounds similar to 3-Chloro-1-[4-(ethylsulfonyl)piperazino]-1-propanone have been used in the synthesis of organic amine desulfurization agents. A study demonstrated the preparation of 3-Chloro-1,2-propylene glycol, which reacts with anhydrous piperazine to produce 1,4-bis-(2,3-dihydroxypropyl)piperazine, an effective desulfurization agent (Zhao Lei-zhen, 2013).

HIV-1 Reverse Transcriptase Inhibitors

Another significant application is in the development of HIV-1 reverse transcriptase inhibitors. A variety of analogues of 1-[4-methoxy-3,5-dimethylbenzyl]-4-[3-(ethylamino)-2-pyridyl]piperazine hydrochloride were synthesized and evaluated for their inhibition of HIV-1 reverse transcriptase, leading to the discovery of potent inhibitors (D. Romero et al., 1994).

Separation of Azeotropic Mixtures

In the field of chemical engineering, these compounds have been used in designing mass-separating agents for the separation of propanols and water azeotropic mixtures. The study demonstrated the effectiveness of piperazine-containing Good’s buffers in this application (M. Taha, 2016).

Adenosine A2B Receptor Antagonists

1-Alkyl-8-(piperazine-1-sulfonyl)phenylxanthines, structurally related to the compound of interest, have been developed and characterized as adenosine A2B receptor antagonists. These compounds showed subnanomolar affinity and high selectivity, making them significant in therapeutic applications (T. Borrmann et al., 2009).

Forward Osmosis in Water Treatment

A pH-responsive piperazine derivative was designed as a draw solute to remove arsenics from water through forward osmosis. This application highlights the role of such compounds in enhancing water treatment efficiency (Yanhuang Wu et al., 2019).

Carbon Dioxide Capture

Concentrated aqueous piperazine solutions, related to the compound , are used in carbon dioxide capture by absorption/stripping due to their resistance to thermal degradation and oxidation. This property allows for higher temperatures and pressures in the stripper, potentially leading to energy savings (S. Freeman et al., 2010).

properties

IUPAC Name |

3-chloro-1-(4-ethylsulfonylpiperazin-1-yl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17ClN2O3S/c1-2-16(14,15)12-7-5-11(6-8-12)9(13)3-4-10/h2-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REPRMGJIOQDJSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCN(CC1)C(=O)CCCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-1-[4-(ethylsulfonyl)piperazino]-1-propanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

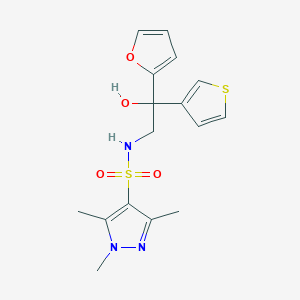

![2-[1-(6-Methylpyrimidin-4-yl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2512451.png)

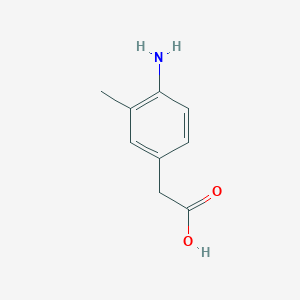

![[2,5-Dioxo-1-(2-phenylethyl)imidazolidin-4-yl]acetic acid](/img/structure/B2512455.png)

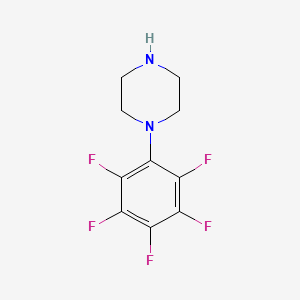

![(4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanol](/img/structure/B2512456.png)

![2-[(4-Acetylanilino)methylene]-5-methyl-1,3-cyclohexanedione](/img/structure/B2512457.png)

![2-[(3-Cyano-4,6-dimethylpyridin-2-yl)sulfanyl]acetic acid](/img/structure/B2512460.png)

![N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-3-fluorobenzamide](/img/structure/B2512466.png)

![N-(4-methylphenyl)-2-[(2-oxo-1H-pyrimidin-6-yl)sulfanyl]acetamide](/img/structure/B2512467.png)